molecular formula C15H14N4O B12190334 N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B12190334
M. Wt: 266.30 g/mol
InChI Key: NOTDLSUPVFGBLR-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . This method is metal-free and promotes C–C bond cleavage, leading to the formation of the desired imidazo[1,2-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and phenyl groups at specific positions enhances its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C15H14N4O/c1-10-8-16-15-18-13(12-6-4-3-5-7-12)14(17-11(2)20)19(15)9-10/h3-9H,1-2H3,(H,17,20)

InChI Key

NOTDLSUPVFGBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2N=C1)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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